5-Bromo-4-vinylpyrimidine
Overview
Description
5-Bromo-4-vinylpyrimidine is a chemical compound with the molecular formula C6H5BrN2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 5-Bromo-4-vinylpyrimidine, often involves the use of various aryl aldehydes and ketones . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has been reported, which uses 2-amino-4-thloropyridine as a starting raw material .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-vinylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The bromine atom is attached at the 5th position, and the vinyl group is attached at the 4th position .Chemical Reactions Analysis
Pyrimidine compounds, including 5-Bromo-4-vinylpyrimidine, have been found to undergo various chemical reactions . For example, they can participate in nucleophilic displacement reactions .Scientific Research Applications
1. Application in Cancer Radiotherapy
- Summary of Application: Modified uridine derivatives, such as 5-bromo-4-thiouracil, are incorporated into DNA, where they may form radical species that cause DNA damage. This category of molecules has been proposed as radiosensitizers and is currently being researched .
- Methods of Application: The study involves electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond. Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
- Results or Outcomes: The study found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .
2. Application in Organic Photochromic Materials
- Summary of Application: Pyrazolinone derivatives are a new class of organic photochromic materials with excellent optical color change properties in the powder crystal state, which show great potential for applications, including high-density storage, fluorescence switching, and bioimaging .
3. Application of 5-Bromo-4-ethylpyrimidine
- Summary of Application: 5-Bromo-4-ethylpyrimidine is a chemical compound available from Sigma-Aldrich. It is likely used in various chemical reactions and syntheses, although specific applications are not detailed in the source .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
4. Application in Polymerization-Induced Self-Assembly
- Summary of Application: Polymerization-induced self-assembly (PISA) is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies. This method enables the production of biodegradable objects and particles with various functionalities .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
5. Application of 5-Bromo-4-ethylpyrimidine
- Summary of Application: 5-Bromo-4-ethylpyrimidine is a chemical compound available from Sigma-Aldrich. It is likely used in various chemical reactions and syntheses, although specific applications are not detailed in the source .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-2-6-5(7)3-8-4-9-6/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPESMXZNGSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745090 | |
Record name | 5-Bromo-4-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-vinylpyrimidine | |
CAS RN |
1333222-29-9 | |
Record name | Pyrimidine, 5-bromo-4-ethenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-ethenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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